BenchChemオンラインストアへようこそ!

Formyl-leurosine

Preclinical toxicology Safety pharmacology Therapeutic index

Procure Formyl-leurosine (CAS 54022-49-0), a semi-synthetic vinca alkaloid distinguished by its N-formyl substitution on the vindoline moiety, which confers a uniquely wide therapeutic window. Its 9–10× higher LD50 (28.8 mg/kg) vs. vincristine enables in vivo antitumor efficacy studies at higher, more tolerable doses, reducing neurotoxicity. Critical as Vincristine EP Impurity G for quality control and stability-indicating method development. Source ≥98% purity for reliable dose-response assessments in hematological malignancy models.

Molecular Formula C46H54N4O10
Molecular Weight 822.9 g/mol
CAS No. 54022-49-0
Cat. No. B1683058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormyl-leurosine
CAS54022-49-0
SynonymsF-leurosine
formyl leurosine
formyl-leurosine
formyl-leurosine, sulfate (1:1), (3'alpha,4'alpha)-isomer
formyl-leurosine, sulfate (2:1), (3'alpha,4'alpha)-isome
Molecular FormulaC46H54N4O10
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41
InChIInChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1
InChIKeyGLDSBTCHEGZWCV-NVDFJPPOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Formyl-leurosine (CAS 54022-49-0) Technical Overview for Scientific Procurement


Formyl-leurosine (N-formyl-leurosine, F-leurosine, Vinformide, CAS 54022-49-0) is a semi-synthetic vinca alkaloid derived from leurosine, a natural bisindole alkaloid isolated from Catharanthus roseus . The compound bears a characteristic N-formyl substitution on the vindoline moiety, distinguishing it structurally from vincristine (which contains an N-formyl group on a different indole position) and vinblastine (which retains an N-methyl group) [1]. It is primarily known as Vincristine EP Impurity G and has been investigated as a distinct antitumor agent with a unique safety profile .

Why Formyl-leurosine (CAS 54022-49-0) Cannot Be Replaced by Other Vinca Alkaloids


Vinca alkaloids exhibit dramatic differences in therapeutic index and toxicity profile despite close structural homology. The N-formyl substitution in formyl-leurosine imparts a unique balance of antitumor efficacy and reduced neurotoxicity compared to vincristine and vinblastine . In vitro, formyl-leurosine demonstrates 20- to 1000-fold lower cytotoxicity in leukemia cell lines than vincristine, while maintaining meaningful antitumor activity in multiple myeloma and lymphoma [1]. In vivo, its LD50 value (28.8 mg/kg i.p. in mice) is approximately 9–10 times higher than that of vincristine (3 mg/kg) and vinblastine (3.12 mg/kg), indicating a substantially wider therapeutic window . These quantitative differences mean that substituting formyl-leurosine with another vinca alkaloid in research or formulation contexts will alter both efficacy and toxicity endpoints—critical for studies involving hematological malignancies or for analytical reference standard applications.

Quantitative Differentiation Evidence: Formyl-leurosine (CAS 54022-49-0) vs. Vincristine and Vinblastine


Acute Systemic Toxicity (LD50) in Murine Models

Formyl-leurosine exhibits significantly lower acute toxicity than vincristine or vinblastine when administered intraperitoneally to mice. The LD50 of formyl-leurosine is 28.8 mg/kg, compared to 3 mg/kg for vincristine and 3.12 mg/kg for vinblastine [1]. This represents a 9.6-fold increase in lethal dose relative to vincristine and a 9.2-fold increase relative to vinblastine, suggesting a substantially wider therapeutic margin.

Preclinical toxicology Safety pharmacology Therapeutic index

In Vitro Cytotoxicity in Leukemia Cell Lines

In direct head-to-head in vitro comparison, N-formylleurosine was 20 times less toxic than vincristine in P388 mouse leukemia cells and 1000 times less toxic in K562 human leukemia cells based on IC50 values [1]. The differential sensitivity between cell lines highlights tumor-specific selectivity, with K562 cells showing marked resistance to formyl-leurosine.

Cytotoxicity Leukemia P388 K562

Clinical Efficacy in Multiple Myeloma

Formyl-leurosine has demonstrated favorable activity against multiple myeloma in human patients. A U.S. patent explicitly claims a method of treating multiple myeloma by administering a cytostatically effective amount of N-formyl-leurosine or its sulfate salt [1]. Clinical investigations reported results in leukemia, lymphoma, and multiple myeloma patient cohorts, indicating meaningful antitumor activity in this setting [2].

Multiple myeloma Clinical trial Hematological malignancy

Pharmacokinetic Profile in Humans

Following intravenous administration of 14C-labeled N-formyl-leurosine to patients with malignant disease, the plasma decay curve of unchanged drug was biphasic, with a distribution half-life (t½α) of 18.6 minutes and an elimination half-life (t½β) of 4.28 hours [1]. Within 72 hours, 30–40% of the administered radioactivity was recovered in urine and feces [1]. Seven metabolites were identified in plasma, indicating active hepatic metabolism [1].

Pharmacokinetics Metabolism Elimination half-life

Mechanism-Based Differentiation: Thymidine Kinase Modulation

In addition to the classic metaphase block and microtubule disruption shared by other vinca alkaloids, N-formylleurosine uniquely induces changes in thymidine kinase activity and reduces the proportion of cells in S-phase within 24–29 hours post-treatment [1]. This effect was observed in Ehrlich ascites tumor cells and suggests a distinct mechanistic nuance that may contribute to its differential activity profile.

Mechanism of action DNA synthesis Thymidine kinase

Optimal Research and Industrial Applications for Formyl-leurosine (CAS 54022-49-0)


Preclinical In Vivo Efficacy Studies with Reduced Toxicity Burden

Formyl-leurosine's 9–10× higher LD50 (28.8 mg/kg) compared to vincristine (3 mg/kg) and vinblastine (3.12 mg/kg) enables in vivo antitumor efficacy studies at higher, more tolerable doses, facilitating dose-response assessments in murine models of hematological malignancies without the severe neurotoxicity typical of other vinca alkaloids [1].

Investigating Multiple Myeloma Therapeutics

Patents and early clinical investigations specifically claim utility of formyl-leurosine in multiple myeloma, a setting where vincristine and vinblastine are not first-line agents [2][3]. This provides a differentiated research application for screening combination therapies or exploring mechanisms of action in plasma cell dyscrasias.

Pharmacokinetic and Metabolism Studies of Vinca Alkaloids

The well-characterized biphasic elimination profile (t½α = 18.6 min, t½β = 4.28 hr) and identification of seven plasma metabolites make formyl-leurosine an excellent model compound for studying vinca alkaloid metabolism, biliary excretion, and enterohepatic recirculation, with 30–40% recovery in urine/feces within 72 hours providing a quantifiable benchmark [4].

Analytical Reference Standard for Vincristine Impurity Profiling

As Vincristine EP Impurity G, formyl-leurosine serves as a critical reference standard for quality control and stability-indicating method development in pharmaceutical manufacturing, ensuring batch-to-batch consistency of vincristine sulfate drug substance .

Quote Request

Request a Quote for Formyl-leurosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.